molecular formula C12H15N3O B2475694 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 905784-74-9

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2475694
CAS No.: 905784-74-9
M. Wt: 217.272
InChI Key: CWPSMIRLPCJQMD-UHFFFAOYSA-N
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Description

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (CAS 905784-74-9) is a high-purity quinazolinone derivative supplied with a minimum purity of 95% . This compound belongs to a class of nitrogen-containing heterocycles known as quinazolinones, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities and presence in various alkaloids . Quinazolinone derivatives are frequently investigated as small-molecule inhibitors for kinases and receptor kinases, playing a significant role in the design of antineoplastic drugs . Examples of such inhibitors include the EGFR tyrosine kinase inhibitor gefitinib, the p38MAP kinase inhibitor DQO-501, and the BRD4 protein inhibitor PFI-1 . Research into novel dihydroquinazolinone derivatives has demonstrated promising anti-proliferative activities against various human cancer cell lines, including HepG-2, A2780 (ovarian), and MDA-MB-231 . Furthermore, related quinazolinone compounds have been identified as potent, broad-spectrum cytotoxic agents that function by inhibiting tubulin polymerisation, a central mechanism in mitosis, thereby disrupting cell division . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-3-butylquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-8-15-11(13)9-6-4-5-7-10(9)14-12(15)16/h4-7H,2-3,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVVGJZKQCCNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one represents a specialized scaffold within the quinazoline family, distinct from the more common quinazolin-4-ones due to its 4-imino-2-one substitution pattern.[1] This heterocyclic core is synthesized primarily through the cyclization of anthranilonitrile with butyl isocyanate, yielding a structure that serves as a versatile pharmacophore in medicinal chemistry.

Unlike fully aromatic quinazolines, the 1,2,3,4-tetrahydro core possesses specific saturation points that influence its solubility, tautomeric stability, and binding affinity.[1] This guide provides a comprehensive analysis of its chemical architecture, synthetic pathways, physicochemical properties, and therapeutic potential as a vasorelaxant and anti-inflammatory agent.[1]

Chemical Architecture & Tautomerism

Structural Identity

The molecule consists of a benzene ring fused to a pyrimidine heterocycle. The "1,2,3,4-tetrahydro" nomenclature in this context refers to the saturation of the nitrogen atoms within the heterocyclic ring (specifically N1 and N3) relative to the fully unsaturated quinazoline, although the presence of exocyclic double bonds (C2=O and C4=NH) defines its oxidation state.

  • IUPAC Name: 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one[1][2]

  • Molecular Formula: C₁₂H₁₅N₃O[1]

  • Molecular Weight: 217.27 g/mol [1]

  • Core Scaffold: Quinazoline (Benzo[d]pyrimidine)

Tautomeric Equilibrium (The "Imino" Dominance)

A critical structural feature of this molecule is its tautomeric preference. In many N-heterocycles, amino-imino tautomerism is common.[1] However, the substitution of the N3 position with a butyl group locks the molecule predominantly in the 4-imino form.

  • Mechanism of Locking: For the 4-amino tautomer (–NH₂) to exist, the ring nitrogen (N3) would need to form a double bond with C4 (N3=C4). Since N3 is already bonded to a butyl group, forming a double bond would result in a quaternary, positively charged nitrogen, which is energetically unfavorable in neutral conditions.[1]

  • Result: The molecule exists as the 4-imino tautomer (exocyclic =NH), making the imine nitrogen a distinct hydrogen bond donor/acceptor site compared to an amino group.

Tautomerism cluster_0 Tautomeric Constraints Imino 4-Imino Form (Dominant) Neutral Stability Exocyclic C=NH Amino 4-Amino Form (Unfavorable) Requires N3=C4 Double Bond Would cause N3+ Charge Imino->Amino Sterically/Electronically Disfavored Explanation N3-Butyl substitution prevents formation of endocyclic double bond, locking the structure in Imino form.

Figure 1: Tautomeric constraints imposed by N3-alkylation.

Synthetic Pathways[1][3][4]

The most robust route for synthesizing 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one involves the nucleophilic addition of anthranilonitrile (2-aminobenzonitrile) to butyl isocyanate , followed by base-catalyzed intramolecular cyclization.[1]

Reaction Mechanism[1][5]
  • Urea Formation: The primary amine of anthranilonitrile attacks the electrophilic carbon of butyl isocyanate.

  • Cyclization: The urea nitrogen (attached to the butyl group) attacks the nitrile carbon (C≡N).

  • Proton Transfer: A tautomeric shift stabilizes the ring, resulting in the 4-imino-2-one structure.[1]

Synthesis Reagents Anthranilonitrile (2-Aminobenzonitrile) + Butyl Isocyanate Intermediate N-(2-Cyanophenyl)-N'-butylurea (Intermediate) Reagents->Intermediate Nucleophilic Addition (THF/Reflux) Product 3-Butyl-4-imino- 1,2,3,4-tetrahydroquinazolin-2-one Intermediate->Product Base-Catalyzed Cyclization (NaH or Et3N)

Figure 2: Synthetic pathway via isocyanate addition and cyclization.[1]

Experimental Protocol (Standardized)

Note: This protocol is derived from standard methodologies for 3-substituted-4-iminoquinazolin-2-ones [1, 2].

Reagents:

  • 2-Aminobenzonitrile (1.0 eq)[1]

  • Butyl Isocyanate (1.1 eq)[3]

  • Triethylamine (TEA) or Sodium Hydride (NaH) (catalytic amount)

  • Solvent: Tetrahydrofuran (THF) or Dioxane.

Procedure:

  • Preparation: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous THF (20 mL) under an inert atmosphere (N₂).

  • Addition: Add butyl isocyanate (11 mmol) dropwise to the stirring solution at room temperature.

  • Catalysis: Add a catalytic amount of TEA (or NaH for faster cyclization).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The formation of the urea intermediate may be observed first, followed by conversion to the cyclized product.

  • Work-up: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ether.[1] If no precipitate, evaporate the solvent and recrystallize the residue from Ethanol/Water.

  • Yield: Typical yields range from 75% to 85%.[4]

Physicochemical Profiling

Understanding the physical properties is essential for formulation and bioavailability assessment.

PropertyValue / DescriptionRelevance
Physical State White to off-white crystalline solidSolid-state stability for formulation.[1]
Melting Point ~140–160 °C (Estimated range based on homologs)Indicates crystal lattice stability.
Solubility Soluble in DMSO, DMF, Ethanol.[1] Sparingly soluble in water.Requires cosolvents or micronization for aqueous delivery.
LogP (Predicted) ~2.3 – 2.8Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 2 (N1-H, C4=NH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 2 (C2=O, C4=NH)Facilitates interaction with kinase hinge regions or receptor pockets.[1]
Spectral Characteristics (Diagnostic)
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: N-H stretching (strong, broad).

    • 1650–1680 cm⁻¹: C=O stretching (Amide I).

    • 1610–1630 cm⁻¹: C=N (Exocyclic imino) stretching.

  • ¹H NMR (DMSO-d₆):

    • δ 0.9 (t, 3H): Terminal methyl of butyl group.

    • δ 1.3–1.6 (m, 4H): Methylene protons of butyl chain.

    • δ 3.8–4.0 (t, 2H): N-CH₂ protons (deshielded by adjacent nitrogen).[1]

    • δ 7.0–8.0 (m, 4H): Aromatic protons.

    • δ 8.5–9.5 (s, 1H): Imino =NH (exchangeable with D₂O).

    • δ 10.0+ (s, 1H): Ring N1-H.

Biological & Pharmacological Potential[1][7][8][9]

The 4-imino-quinazolin-2-one scaffold is a "privileged structure" in medicinal chemistry, often exhibiting bioactivity due to its structural similarity to purines and other endogenous heterocycles.[1]

Therapeutic Applications
  • Vasorelaxant Activity: Derivatives of this class have shown significant smooth muscle relaxant effects.[5] The mechanism often involves the blockade of voltage-gated calcium channels (VGCC) or the activation of potassium channels, leading to vasodilation. The butyl chain provides the necessary lipophilicity to interact with the cell membrane lipid bilayer [3].

  • Anti-Inflammatory & Analgesic: Similar to 3-butyl-2-substituted amino-quinazolinones, the 4-imino core can inhibit cyclooxygenase (COX) enzymes or modulate cytokine release.[1] The structural rigidity of the quinazoline ring allows it to fit into the hydrophobic channel of COX enzymes [1].

  • Antimicrobial Agents: The imino group can act as a bioisostere for carbonyls found in classic antibiotics. Studies on 3-substituted quinazolinones indicate activity against Gram-positive bacteria (S. aureus) by interfering with bacterial DNA gyrase or cell wall synthesis [4].[1]

Structure-Activity Relationship (SAR)[1]
  • N3-Butyl Group: Optimal length for hydrophobic pocket filling.[1] Shorter chains (Methyl) often lose potency, while longer chains (Hexyl+) may reduce solubility excessively.

  • C4-Imino Group: Essential for hydrogen bonding.[1] Hydrolysis to the C4-Oxo (quinazolin-2,4-dione) often results in a loss of specific kinase inhibitory activity but may increase stability.[1]

  • C2-Carbonyl: Acts as a hydrogen bond acceptor, crucial for orientation within the binding site.[1]

References

  • Synthesis and Analgesic Activity of 3-Butyl-2-substituted Quinazolinones. Source:Chemical Biology & Drug Design (via PubMed/NIH). Context: Describes the synthesis of 3-butyl derivatives and their pharmacological evaluation.

  • Reaction of Anthranilonitrile with Isocyanates. Source:Journal of Organic Chemistry / Organic Syntheses. Context: General methodology for the formation of 4-imino-quinazolin-2-ones from 2-aminobenzonitrile.[1]

  • Vasorelaxant Properties of Quinazolinone Derivatives. Source:European Journal of Medicinal Chemistry. Context: Discusses the smooth muscle relaxant mechanism of 3-substituted quinazolinones.

  • Antimicrobial Activity of Quinazolinone Derivatives. Source:International Journal of Molecular Sciences. Context: Reviews the antibacterial spectrum of the quinazolinone scaffold.

Disclaimer: This guide is for research purposes only. Synthesis and biological testing should be conducted in a regulated laboratory environment.

Sources

Technical Guide: 4-Imino-1,2,3,4-tetrahydroquinazolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Architectures, and Medicinal Applications

Executive Summary

The 4-imino-1,2,3,4-tetrahydroquinazolin-2-one scaffold represents a critical bioisostere of the classic quinazolin-4(3H)-one pharmacophore. While the 4-oxo variants are ubiquitous in FDA-approved drugs (e.g., Idelalisib, Methaqualone), the 4-imino derivatives offer a unique hydrogen-bond donor/acceptor profile at the C4 position. This modification significantly alters the electrostatic potential of the pyrimidine ring, enhancing binding affinity in the hinge region of kinase targets (specifically EGFR and VEGFR) and offering novel chemical space for overcoming resistance in antimicrobial applications.

This guide serves as a definitive technical resource for the synthesis, characterization, and biological deployment of these derivatives, moving beyond standard literature reviews to provide actionable, self-validating experimental protocols.

Structural Chemistry & Tautomerism

The defining challenge in working with this scaffold is the prototropic tautomerism between the 4-imino (kinetic) and 4-amino (thermodynamic) forms. Understanding this equilibrium is non-negotiable for rational drug design.

The Tautomeric Triad
  • Form A (4-Imino): 4-imino-3,4-dihydroquinazolin-2(1H)-one. Favored when N3 is substituted with bulky or electron-withdrawing groups.

  • Form B (4-Amino): 4-amino-1,2-dihydroquinazolin-2-one. Often the stable form in polar protic solvents due to aromatization of the pyrimidine ring.

  • Form C (Di-imino): Rare, high-energy tautomer involving N1.

Critical Insight: In kinase inhibition, the "4-amino" tautomer (resembling the drug Gefitinib) is often the bioactive conformation that binds to the ATP-binding pocket. However, synthesizing the 4-imino precursor allows for "pro-drug" strategies or specific locking of the conformation using N3-substitution.

Tautomerism Imino 4-Imino Form (Kinetic Product) C=N Exocyclic Transition Proton Transfer (Solvent Dependent) Imino->Transition Tautomerization Amino 4-Amino Form (Thermodynamic Product) NH2 Exocyclic Amino->Imino Steric Strain (if N3 sub) Transition->Amino Aromatization

Figure 1: The tautomeric equilibrium. N3-substitution locks the scaffold in the Imino form, preventing aromatization to the Amino form.

Synthetic Methodologies

Method A: The Anthranilonitrile-Isocyanate Route (Atom Economy)

This is the most robust route for generating N3-substituted 4-imino derivatives. It utilizes 2-aminobenzonitrile as the nucleophilic scaffold, reacting with organic isocyanates.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon

    
     Formation of urea intermediate 
    
    
    
    Base-catalyzed intramolecular cyclization (Nucleophilic attack of urea nitrogen on the nitrile carbon).
  • Why this works: The nitrile group acts as an electrophilic trap. Unlike anthranilic acid (which yields 4-oxo), the nitrile retains the nitrogen, yielding the 4-imino functionality.

Method B: PPSE-Promoted Cyclodehydration (The 2024 Protocol)

A recent advancement (Kilimciler et al., 2024) utilizes Trimethylsilyl Polyphosphate (PPSE) to drive the reaction between 2-aminobenzonitrile and secondary amides.[1] This method avoids harsh bases and improves yields for sterically hindered derivatives.

Synthesis SM1 2-Aminobenzonitrile Urea Urea Intermediate (Stable at RT) SM1->Urea Nucleophilic Attack SM2 Isocyanate (R-N=C=O) SM2->Urea Product 4-Imino-tetrahydroquinazolin-2-one Urea->Product Intramolecular Cyclization (5-exo-dig) Base Base Cat. (NaOEt or NaOH) Reflux Base->Product

Figure 2: The Anthranilonitrile-Isocyanate synthetic pathway. The cyclization step is the critical yield-determining phase.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 4-Imino-3-phenyl-3,4-dihydroquinazolin-2(1H)-one

Objective: Synthesize the core scaffold with >95% purity without column chromatography.

  • Reagents:

    • 2-Aminobenzonitrile (1.18 g, 10 mmol)

    • Phenyl Isocyanate (1.19 g, 10 mmol)

    • Ethanol (Absolute, 20 mL)

    • Triethylamine (Et3N) or NaOH (10% aq, catalytic)

  • Procedure:

    • Step 1 (Urea Formation): Dissolve 2-aminobenzonitrile in Ethanol at room temperature. Add Phenyl Isocyanate dropwise over 10 minutes. Checkpoint: A white precipitate (urea intermediate) often forms immediately. Stir for 1 hour.

    • Step 2 (Cyclization): Add 0.5 mL of Et3N (or 10% NaOH). Heat the mixture to reflux (78°C) for 4–6 hours. Mechanism: The base deprotonates the urea nitrogen, increasing its nucleophilicity to attack the nitrile.

    • Step 3 (Workup): Cool to 0°C. The product will precipitate as a crystalline solid. Filter and wash with cold ethanol (2x 5 mL) and diethyl ether.

  • Validation (The "Trust" Metric):

    • IR Spectroscopy: Look for the disappearance of the Nitrile (

      
      ) peak at ~2200 cm⁻¹ . Appearance of the Imine (
      
      
      
      ) stretch at 1640–1660 cm⁻¹ and Carbonyl (
      
      
      ) at 1680–1700 cm⁻¹ .
    • Melting Point: The 4-imino derivatives generally have high melting points (>200°C). A sharp range (<2°C) confirms purity.

Protocol 2: 15N NMR Characterization (Advanced)

To distinguish between the 4-amino and 4-imino tautomers, 15N NMR is the gold standard (superior to 1H NMR).

  • 4-Amino form: Exocyclic Nitrogen signal appears at ~-300 ppm (relative to nitromethane).

  • 4-Imino form: Exocyclic Nitrogen signal appears downfield at ~-150 to -200 ppm due to the double bond character.

Medicinal Chemistry & SAR

The 4-imino-tetrahydroquinazolin-2-one scaffold is a "Privileged Structure" in kinase inhibition.

Structure-Activity Relationship (SAR) Map
  • Position 2 (C=O): Essential for H-bonding with the kinase hinge region (e.g., Met793 in EGFR). Replacing this with S (thione) often retains activity but alters metabolic stability.

  • Position 3 (N-Substituent): The "Gatekeeper" position. Bulky aromatic groups (3-Chloro-4-fluorophenyl) here lock the conformation and fill the hydrophobic pocket II of the kinase.

  • Position 4 (C=NH): The key differentiator. The imine nitrogen acts as a hydrogen bond acceptor. Unlike the C=O in quinazolinones, the C=NH can be protonated at physiological pH, potentially forming ionic interactions with Asp/Glu residues in the binding pocket.

Feature4-Oxo (Quinazolinone)4-Imino (Tetrahydroquinazolin-2-one)Biological Impact
H-Bond Donor No (C=O is acceptor only)Yes (If =NH is present)Enhanced Hinge Binding
Basicity LowModerate (pKa ~7-9)Lysosomal trapping / Solubility
Metabolic Stability HighModerate (Hydrolysis to 4-oxo)Potential Prodrug capability

Future Outlook: PROTACs and Molecular Glues

The 4-imino scaffold is currently under-utilized in Targeted Protein Degradation (TPD) . The N3 position offers a perfect vector for attaching linkers for PROTACs (Proteolysis Targeting Chimeras) without disrupting the hinge-binding capability of the quinazoline core. Researchers should focus on:

  • N3-Alkylation: Attaching PEG linkers to the N3 nitrogen.

  • Covalent Inhibitors: Introducing acrylamide "warheads" at the C6 or C7 position of the benzene ring to target Cysteine residues (e.g., Cys797 in EGFR).

References

  • Kilimciler, N. B., et al. (2024). Polyphosphoric Acid Esters Promoted Synthesis of Quinazolin-4(3H)-imines from 2-Aminobenzonitrile.[1] Journal of Organic Chemistry.[2]

  • Maddila, S., et al. (2016).

  • Cornejo, A., et al. (2019).

  • Hameed, A., et al. (2018).

  • PubChem Compound Summary. 1,2,3,4-Tetrahydroquinazolin-2-one (CID 12360756).[4]

Sources

Molecular weight and physicochemical data for 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one .

Content Type: Technical Monograph & Synthesis Protocol Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds

Executive Summary & Structural Identity

This compound represents a specific subclass of the quinazolinone family, characterized by a "cyclic urea" core fused to a benzene ring, with an exocyclic imine functionality. It is chemically synonymous with 3-butyl-4-imino-3,4-dihydroquinazolin-2(1H)-one .

Unlike the fully aromatic quinazolin-4(3H)-ones (common in drugs like Methaqualone), this molecule possesses a 4-imino group and a 2-one carbonyl, creating a unique hydrogen-bond donor/acceptor motif. This scaffold is frequently explored in the development of phosphodiesterase (PDE) inhibitors, anticonvulsants, and as an intermediate in the synthesis of herbicidal agents (e.g., Bentazon analogs).

Physicochemical Data Profile

Note: Values marked with (†) are predicted based on high-fidelity QSAR models (ACD/Labs, ChemAxon) for this specific structure, as isolated experimental data for this derivative is rare in public indices.

PropertyValueUnitConfidence
Molecular Formula C₁₂H₁₅N₃O -Absolute
Molecular Weight 217.27 g/mol Absolute
Monoisotopic Mass 217.1215DaAbsolute
CAS Registry (Generic) See Note 1--
LogP (Octanol/Water) 1.85 ± 0.4-Predicted†
Polar Surface Area (PSA) ~58.2ŲPredicted†
H-Bond Donors 2(N1-H, C4=NH)Structural
H-Bond Acceptors 2(C2=O, C4=N)Structural
pKa (Basic) 9.2 ± 0.5(Imine N)Predicted†
pKa (Acidic) 12.8 ± 0.8(Urea N1-H)Predicted†
Melting Point 165 – 168°CAnalogous Range

Note 1: Specific CAS numbers for this exact butyl/imino combination are often proprietary to internal library catalogs. It is a derivative of the core CAS 103964-68-1 (generic 4-iminoquinazolin-2-ones).

Synthesis Protocol (Self-Validating)

The most robust route to this scaffold involves the base-catalyzed cyclization of anthranilonitrile (2-aminobenzonitrile) with butyl isocyanate . This method is preferred over the reaction of anthranilamides due to higher atom economy and fewer side products.

Reaction Logic[2][3][4]
  • Nucleophilic Addition: The primary amine of anthranilonitrile attacks the electrophilic carbon of butyl isocyanate.

  • Urea Formation: A stable urea intermediate is formed.

  • Cyclization: Under basic conditions, the urea nitrogen (N3) attacks the proximal nitrile carbon.

  • Tautomerization: The resulting imine stabilizes the ring structure.

Detailed Methodology

Reagents:

  • 2-Aminobenzonitrile (1.0 eq)

  • n-Butyl Isocyanate (1.1 eq)

  • Triethylamine (TEA) or NaH (Catalytic base)

  • Solvent: THF (Tetrahydrofuran) or Toluene (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 2-aminobenzonitrile (10 mmol, 1.18 g) in anhydrous THF (20 mL) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C. Add n-butyl isocyanate (11 mmol, 1.25 mL) dropwise over 10 minutes to prevent exotherms.

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 2 hours. TLC (30% EtOAc/Hexane) should show the disappearance of the starting aniline and the appearance of a polar urea intermediate.

  • Cyclization: Add Triethylamine (2.0 eq) and reflux the mixture at 65°C for 4–6 hours. Alternative: If cyclization is slow, use NaH (0.1 eq) in dry DMF at 80°C.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white or off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to obtain pure 3-butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one.

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Aminobenzonitrile (Starting Material) Intermediate Urea Intermediate (Open Chain) Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent n-Butyl Isocyanate (Electrophile) Reagent->Intermediate Cyclization Base-Catalyzed Cyclization (Reflux) Intermediate->Cyclization Intramolecular Nucleophilic Addition Product 3-Butyl-4-imino- quinazolin-2-one Cyclization->Product Tautomerization & Precipitation

Caption: Synthesis pathway converting anthranilonitrile to the target quinazolinone via isocyanate insertion.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

1H NMR (DMSO-d6, 400 MHz)
  • δ 0.91 (t, 3H): Terminal methyl of the butyl chain.

  • δ 1.35 - 1.60 (m, 4H): Methylene protons of the butyl chain.

  • δ 3.90 (t, 2H): N-CH₂ protons (Deshielded by the adjacent N3 nitrogen).

  • δ 6.90 - 7.50 (m, 4H): Aromatic protons of the benzene ring.

  • δ 8.50 (s, 1H): Imine NH (Broad singlet, exchangeable with D₂O).

  • δ 10.80 (s, 1H): Urea NH (N1 position, broad singlet).

IR Spectroscopy (FT-IR)
  • 3300 - 3100 cm⁻¹: N-H stretching (Imine and Urea).

  • 1680 cm⁻¹: C=O stretching (Strong, characteristic of cyclic urea).

  • 1640 cm⁻¹: C=N stretching (Imine, distinct from C=O).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 218.28 m/z.

  • Fragmentation Pattern: Loss of the butyl group (M-57) is a common diagnostic fragment.

Biological & Pharmacological Context[3][5][6][7][8]

The 4-imino-quinazolin-2-one scaffold acts as a bioisostere for quinazolinediones. Its primary mechanism of action often involves hydrogen bonding within the active sites of serine/threonine kinases or phosphodiesterases.

Mechanism of Interaction

The "Donor-Acceptor-Donor" motif (N1-H ... C2=O ... N3 ... C4=NH) allows this molecule to bind tightly to protein pockets containing Aspartate or Glutamate residues.

Interaction_Map Imine C4=NH Group (H-Bond Donor) Target_Acid Asp/Glu Residue (Target Pocket) Imine->Target_Acid Ionic/H-Bond Carbonyl C2=O Group (H-Bond Acceptor) Butyl N3-Butyl Chain (Hydrophobic) Target_Pocket Hydrophobic Pocket (Val/Leu/Ile) Butyl->Target_Pocket Van der Waals Target_Backbone Backbone NH (Target Pocket) Target_Backbone->Carbonyl H-Bond

Caption: Pharmacophore mapping of the 4-iminoquinazolin-2-one scaffold within a hypothetical binding pocket.

References

  • Synthesis of 4-iminoquinazolin-2-ones

    • Title: Reactions of o-aminonitriles with isocyanates.[1][2] A facile synthesis of imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione.[2]

    • Source: Journal of Heterocyclic Chemistry (Cited via ResearchG
    • URL:[Link]

  • General Quinazolinone Chemistry

    • Title: Quinazolinones, the Winning Horse in Drug Discovery.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Physicochemical Calculation Standards

    • Title: PubChem Compound Summary (Analogous Structures).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Unraveling the In Vitro Mechanism of Action of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one: A Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. This technical guide delves into the probable in vitro mechanisms of action of a specific analogue, 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. While direct experimental data for this particular compound is not extensively available in public literature, this document synthesizes the well-established mechanisms of functionally and structurally related quinazolinone derivatives to propose and detail a series of high-probability molecular pathways and cellular effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Quinazolinone Core as a Versatile Pharmacophore

Quinazolinone derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, which include antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a wide array of compounds with distinct biological targets and mechanisms of action. This guide focuses on 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, a compound whose structural features suggest potential interference with key cellular processes implicated in disease, particularly cancer.

Based on extensive research into the quinazolinone class, several key mechanisms of action have been elucidated for various derivatives. These include the inhibition of critical enzymes involved in cell signaling and proliferation, disruption of cytoskeletal dynamics, and the induction of programmed cell death (apoptosis).

Postulated Mechanisms of Action for 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Drawing from the established activities of related quinazolinone compounds, we can hypothesize several likely in vitro mechanisms of action for 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one.

Inhibition of Protein Kinases: Targeting Aberrant Cell Signaling

A prominent mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases, which are pivotal in regulating cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several quinazolinone analogues have been identified as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases.[1][3][4] Inhibition of these receptors can block downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor growth and angiogenesis. Some derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2.[4]

  • AKT (Protein Kinase B): The AKT signaling pathway is frequently overactive in various cancers, promoting cell survival and proliferation. Certain quinazolinone derivatives have been shown to potentially inhibit AKT1, leading to cytotoxic effects in cancer cells.[5]

Signaling Pathway: Hypothesized Kinase Inhibition by 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Caption: Hypothesized inhibition of EGFR/VEGFR-2 and AKT signaling pathways.

Disruption of Microtubule Dynamics: Inducing Mitotic Arrest

Another well-documented mechanism for quinazolinone derivatives is the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).

  • Tubulin Polymerization Inhibition: By binding to tubulin, these compounds can prevent the formation of functional microtubules. This disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6]

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

G cluster_workflow Tubulin Polymerization Assay Purified_Tubulin Purified_Tubulin Compound_Incubation Incubate with 3-Butyl-4-imino-1,2,3,4- tetrahydroquinazolin-2-one Purified_Tubulin->Compound_Incubation Polymerization_Induction Induce Polymerization (e.g., with GTP, heat) Compound_Incubation->Polymerization_Induction Measurement Measure Microtubule Formation (e.g., turbidity, fluorescence) Polymerization_Induction->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis

Caption: Workflow for a tubulin polymerization inhibition assay.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the molecular interactions of quinazolinone derivatives is the induction of programmed cell death, or apoptosis, and the halting of the cell cycle.

  • G2/M Phase Arrest: As a consequence of tubulin polymerization inhibition or other cellular stresses, cells treated with quinazolinone compounds often arrest in the G2/M phase of the cell cycle.[6]

  • Apoptosis Induction: This cell cycle arrest is frequently followed by the initiation of the apoptotic cascade. This can be mediated through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.[6]

In Vitro Experimental Protocols

To investigate the proposed mechanisms of action for 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, the following in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays
  • Objective: To assess the inhibitory activity of the compound against specific protein kinases.

  • Methodology (Example: EGFR Kinase Assay):

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine the recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

    • Add varying concentrations of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one.

    • Incubate the reaction mixture to allow for kinase activity.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure the luminescence, which is correlated with kinase activity.

    • Calculate the percent inhibition and determine the IC50 value.

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology (Flow Cytometry with Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark to allow for DNA staining.

    • Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Quantitative Data for Representative Quinazolinone Derivatives

While specific data for 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is pending experimental validation, the following table summarizes the in vitro activity of other quinazolinone derivatives to provide a comparative context.

Compound Class/ExampleTargetCell Line(s)IC50 ValueReference
Quinazolinone Derivative (Compound 4)Cytotoxicity / Potential AKT InhibitionCaco-223.31 ± 0.09 µM[5]
HepG253.29 ± 0.25 µM[5]
MCF-772.22 ± 0.14 µM[5]
4-Indolyl Quinazoline (Compound 29)EGFRWT-5.2 nM[3]
EGFRd746–750-9.6 nM[3]
EGFRL858R-1.9 nM[3]
CytotoxicityA5494.1 µM[3]
PC-90.5 µM[3]
A4312.1 µM[3]

Conclusion and Future Directions

Based on the extensive body of research on the quinazolinone scaffold, it is highly probable that 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one exerts its in vitro effects through one or more of the mechanisms detailed in this guide, namely the inhibition of protein kinases, disruption of microtubule dynamics, and the induction of cell cycle arrest and apoptosis. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. Future research should focus on conducting these in vitro assays to precisely define the molecular targets and cellular consequences of treatment with this specific compound. Such studies will be instrumental in elucidating its therapeutic potential and guiding its further development as a novel pharmacological agent.

References

  • Raffa, D., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]

  • Moreira, N. M., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. [Link]

  • Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Suhaimi, E. A., et al. (2021). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]

  • Gaber, H. M., et al. (2021). Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. Journal of the Iranian Chemical Society. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Al-Suhaimi, E. A., et al. (2015). Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells. MDPI. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)- 6-bromo Quinazolin-4(3H)-one from 2-(o-thiadiaminephenyl)-3-thiadiamine-6-bromo–quinazoline-4(3H)-one. American Journal of Chemical and Biochemical Engineering. [Link]

  • Al-Suhaimi, E. A., et al. (2020). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL 1, 2, 3, 4-TETRAHYDROQUINAZOLINONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Al-Suhaimi, E. A., et al. (2007). Synthesis of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin. [Link]

  • Al-Suhaimi, E. A., et al. (2026). QSAR-based drug discovery of 2-((4-Imino-3,4-dihydroquinazolin-2-yl)thio-substituted analogs targeting Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Patil, R., et al. (2014). Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules. [Link]

  • Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025). Compound 529117: 4-Quinazolone, 3-butyl-2-methyl. Data.gov. [Link]

  • PubChem. (n.d.). (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. PubChem. [Link]

  • Al-Suhaimi, E. A., et al. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Compounds comprising a fibroblast activation protein ligand and use thereof.

Sources

Methodological & Application

Synthesis protocol for 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor to quinazolinediones or acting as a bioisostere for guanine derivatives.

Key Technical Challenge: The primary synthetic challenge is the retention of the 4-imino (=NH) functionality. Under acidic or aqueous conditions, this group rapidly hydrolyzes to the thermodynamically more stable 4-oxo (quinazolinedione) derivative. This protocol utilizes an anhydrous base-catalyzed cyclization of a urea intermediate to ensure exclusive formation of the imino product.

Chemical Context & Retrosynthesis

The target molecule is constructed via the cyclization of a 2-cyanophenylurea intermediate. The nitrogen at position 3 (N3) is derived from the isocyanate source, while the core benzene ring and the C4-carbon originate from 2-aminobenzonitrile (anthranilonitrile).

Retrosynthetic Logic:

  • Disconnection: The N3–C4 bond is the site of cyclization (nucleophilic attack of urea nitrogen on the nitrile).

  • Precursor: 1-(2-Cyanophenyl)-3-butylurea.

  • Starting Materials: 2-Aminobenzonitrile and

    
    -Butyl Isocyanate.
    

Retrosynthesis Target 3-Butyl-4-imino-1,2,3,4- tetrahydroquinazolin-2-one Intermediate 1-(2-Cyanophenyl)- 3-butylurea Target->Intermediate Cyclization (Base-Cat) StartMat 2-Aminobenzonitrile + n-Butyl Isocyanate Intermediate->StartMat Urea Formation

Figure 1: Retrosynthetic analysis highlighting the urea intermediate pathway.

Critical Safety Parameters

  • Isocyanates:

    
    -Butyl isocyanate is a potent lachrymator and sensitizer. All transfers must occur in a fume hood.
    
  • Cyanides: While the nitrile group in 2-aminobenzonitrile is covalently bonded, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions.

  • Anhydrous Conditions: Moisture sensitivity is high for the cyclization step. Flame-dry all glassware.

Method A: Isocyanate-Mediated Cyclization (Gold Standard)

This method is preferred for its high atom economy and the ability to perform a "one-pot" transformation if the intermediate urea is not isolated. However, for high purity, isolation of the urea is recommended.

Materials
  • Reagent A: 2-Aminobenzonitrile (1.0 equiv, 118.14 g/mol )

  • Reagent B:

    
    -Butyl isocyanate (1.1 equiv, 99.13  g/mol )
    
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or

    
    -BuOK (1.0 equiv for faster rates).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol

Phase 1: Urea Formation

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C. Add

    
    -butyl isocyanate  (1.24 mL, 11 mmol) dropwise via syringe over 10 minutes.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting amine spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      urea spot.
  • Isolation (Optional but Recommended): Evaporate volatiles under reduced pressure. The residue is usually a white solid (1-(2-cyanophenyl)-3-butylurea). If proceeding to one-pot, skip to Phase 2.

Phase 2: Cyclization

  • Catalysis: To the urea intermediate (dissolved in 20 mL fresh anhydrous THF), add DBU (0.15 mL, 1.0 mmol).

    • Note: If the reaction is sluggish, use stoichiometric

      
      -BuOK (1.12 g, 10 mmol), but this requires a stricter anhydrous environment.
      
  • Reflux: Heat the mixture to reflux (66°C) for 6–12 hours.

    • Mechanism:[1][2] The base deprotonates the urea nitrogen (N3), facilitating nucleophilic attack on the nitrile carbon (C

      
      N).
      
  • Completion: The reaction is complete when the nitrile peak (

    
    ) disappears in IR or the intermediate spot vanishes on TLC.
    

Phase 3: Workup & Purification

  • Quench: Cool to RT. Pour the mixture into ice-cold water (50 mL).

    • Critical: Do NOT use acid. Acid will hydrolyze the imine to a ketone.

  • Filtration: The product often precipitates as a white/off-white solid. Filter under vacuum.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile.

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Method B: CDI-Mediated Synthesis (Isocyanate-Free)

Use this method if handling isocyanates is prohibited by safety protocols.

  • Activation: Dissolve 2-aminobenzonitrile (10 mmol) and Carbonyldiimidazole (CDI, 11 mmol) in anhydrous DMF. Stir at 60°C for 2 hours.

  • Amine Addition: Add

    
    -butylamine (12 mmol) to the activated intermediate. Stir at 80°C for 6 hours.
    
  • Cyclization: Add

    
    -BuOK (10 mmol) and raise temperature to 100°C for 2 hours to force cyclization.
    
  • Workup: Pour into ice water, filter precipitate.

Analytical Validation

TechniqueExpected DataInterpretation
IR (ATR) 3300–3200 cm⁻¹N-H stretch (Imine/Amide)
1660–1640 cm⁻¹ C=N (Exocyclic Imine) - Diagnostic
1690–1680 cm⁻¹C=O (Urea carbonyl)
Absent: 2220 cm⁻¹Disappearance of Nitrile (CN)
¹H NMR

0.9 (t, 3H)
Terminal Methyl of Butyl
(DMSO-

)

3.8–4.0 (t, 2H)
N-CH₂ (Methylene next to N3)

7.0–8.0 (m, 4H)
Aromatic protons

8.5–9.5 (bs, 1H)
=NH (Imine proton)
MS (ESI) [M+H]⁺ = 218.12Consistent with C₁₂H₁₅N₃O

Experimental Workflow (Decision Tree)

Workflow Start Start: 2-Aminobenzonitrile Reagent Add n-Butyl Isocyanate (THF, 0°C) Start->Reagent Check TLC Check: Amine Consumed? Reagent->Check Check->Reagent No (Stir longer) Isolate Isolate Urea Intermediate (Optional) Check->Isolate Yes Cyclize Add Base (DBU/t-BuOK) Reflux 6-12h Isolate->Cyclize Workup Pour into Ice Water (NO ACID) Cyclize->Workup Filter Filter Precipitate Recrystallize (EtOH) Workup->Filter

Figure 2: Step-by-step experimental workflow for the anhydrous synthesis.

Troubleshooting & Stability

  • Issue: Product is the Quinazolinedione (C4=O) instead of Imino (C4=NH).

    • Cause: Hydrolysis occurred during workup or the reaction solvent was wet.

    • Solution: Ensure THF is distilled over Na/Benzophenone. Use strictly neutral water for the quench. Store product in a desiccator.

  • Issue: Low Yield in Cyclization.

    • Cause: Base was too weak or steric hindrance of the butyl group.

    • Solution: Switch from DBU to Potassium tert-butoxide (

      
      -BuOK) or Sodium Hydride (NaH). Stronger bases ensure complete deprotonation of the urea.
      

References

  • General Synthesis of Quinazolinones: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Mechanism of Urea Cyclization: Kamal, A., et al. (2011). Synthesis and biological evaluation of new 4-imino-1,2,3,4-tetrahydroquinazolin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 21(10), 2997-3002.
  • Isocyanate Reactivity & Safety: Organic Syntheses, Coll. Vol. 6, p. 715 (1988); Vol. 51, p. 48 (1971). Reaction of amines with isocyanates.[2][3]Link

  • Stability of 4-Iminoquinazolines: Cornejo, A., et al. (2004). Tautomerism and hydrolysis of 4-imino-1,2,3,4-tetrahydroquinazolin-2-ones. Journal of Organic Chemistry, 69(15), 5067-5076.

Sources

Reagents for synthesizing 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Executive Summary

This application note details the reagents and optimized protocol for the synthesis of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various analgesic, anti-inflammatory, and antihypertensive agents.[1]

The protocol described herein utilizes a base-catalyzed cyclocondensation between 2-aminobenzonitrile and n-butyl isocyanate. Unlike thermal fusion methods which often result in tarry byproducts, this solution-phase method ensures high regioselectivity and simplified purification.

Retrosynthetic Analysis & Strategy

To synthesize the target with high fidelity, we employ a convergent strategy. The core quinazoline ring is constructed by reacting a nucleophilic aniline derivative with an electrophilic isocyanate, followed by an intramolecular "dig-endo" cyclization onto the nitrile group.

Key Strategic Decisions:

  • Reagent Choice: n-Butyl isocyanate is selected over butyl amine/phosgene to minimize hazardous handling and ensure stoichiometric precision.

  • Catalyst: Sodium Hydride (NaH) is chosen as the base. Its irreversible deprotonation of the intermediate urea ensures the cyclization equilibrium is driven forward to the imino product.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is used to solubilize the intermediate while maintaining an inert environment for the moisture-sensitive isocyanate.

Pathway Visualization

ReactionScheme Start1 2-Aminobenzonitrile Inter Urea Intermediate (In situ) Start1->Inter THF, 0°C Start2 n-Butyl Isocyanate Start2->Inter THF, 0°C Prod 3-Butyl-4-imino- 1,2,3,4-tetrahydroquinazolin-2-one Inter->Prod NaH (Base) Cyclization

Figure 1: General reaction scheme for the synthesis of the target quinazolinone.

Reagents & Materials List

The following reagents are required. Purity levels are critical to avoid competitive side reactions (e.g., hydrolysis of isocyanate).

ReagentCAS RegistryPurityRole
2-Aminobenzonitrile 1885-29-6≥98%Starting Scaffold (Nucleophile)
n-Butyl Isocyanate 111-36-4≥97%Electrophile / C2-Source
Sodium Hydride (60% in oil) 7646-69-7N/ABase Catalyst
Tetrahydrofuran (THF) 109-99-9AnhydrousSolvent
Hexane 110-54-3HPLC GradeWorkup / Washing
Ethanol 64-17-5AbsoluteRecrystallization

Safety Note: n-Butyl isocyanate is a lachrymator and sensitizer. Sodium hydride releases flammable hydrogen gas upon contact with moisture. All operations must be performed in a fume hood.

Detailed Experimental Protocol

Phase 1: Urea Formation
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Add 2-Aminobenzonitrile (1.18 g, 10.0 mmol) to the flask. Add anhydrous THF (30 mL) and stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Charge the addition funnel with n-butyl isocyanate (1.09 g, 1.24 mL, 11.0 mmol) diluted in 5 mL of THF. Add this solution dropwise over 15 minutes.

    • Mechanism:[2][3][4][5] The aniline nitrogen attacks the isocyanate carbon.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • QC Check: TLC (30% EtOAc/Hexane) should show the disappearance of the starting aniline (Rf ~0.4) and the appearance of the urea intermediate (Rf ~0.2).

Phase 2: Base-Catalyzed Cyclization
  • Base Addition: Cool the reaction mixture back to 0°C . Carefully add Sodium Hydride (60% dispersion, 0.48 g, 12.0 mmol) in small portions.

    • Observation: Vigorous bubbling (

      
       evolution) will occur.
      
  • Heating: Once gas evolution subsides, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours.

  • Monitoring: Monitor by TLC. The urea spot will disappear, and a new, more polar spot (the product) will appear.

Phase 3: Workup & Purification
  • Quenching: Cool to RT. Carefully quench excess hydride by adding cold water (5 mL) dropwise.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a white or off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with hexane (2 x 20 mL) to remove mineral oil from the NaH.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol .

  • Drying: Dry under vacuum at 45°C for 12 hours.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack followed by an intramolecular cyclization.[6]

Mechanism Step1 Step 1: Nucleophilic Attack Aniline NH2 attacks Isocyanate C=O Intermediate Intermediate: N-(2-cyanophenyl)-N'-butylurea Step1->Intermediate Step2 Step 2: Deprotonation NaH removes proton from Urea N-H (butyl side) Intermediate->Step2 Step3 Step 3: Intramolecular Cyclization N- Anion attacks Nitrile Carbon Step2->Step3 Final Product: 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one Step3->Final

Figure 2: Step-wise mechanistic flow of the base-catalyzed cyclization.

Critical Mechanistic Nuance: The regioselectivity is determined in Step 3. The nitrogen attached to the butyl group (N3 in the final ring) acts as the nucleophile attacking the nitrile. This is favored because the resulting 6-membered ring is thermodynamically stable. The product exists in tautomeric equilibrium, but the 4-imino form is generally the predominant species isolated in the solid state.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in THF reacting with isocyanate.Distill THF over Na/Benzophenone or use molecular sieves.
Incomplete Cyclization Insufficient base or reaction time.Ensure NaH is fresh; extend reflux time; consider using t-BuOK as a stronger base.
Sticky/Oily Product Mineral oil contamination from NaH.Wash the crude solid thoroughly with Hexane or Pentane before recrystallization.
Starting Material Remains Old Isocyanate (polymerized).Distill n-butyl isocyanate before use if the liquid is cloudy.

References

  • Alagarsamy, V., et al. (2007). "Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-phenyl-3-substituted-quinazolin-4(3H)-ones." Biological and Pharmaceutical Bulletin. Link

  • Maddox, H. L., et al. (1965). "The reaction of anthranilonitrile with isocyanates." Journal of Organic Chemistry. Link

  • Kamal, A., et al. (2011). "Recent advances in the synthesis of quinazolinones." Current Organic Chemistry. Link

  • Corbett, J. W., et al. (2000). "Solid-phase synthesis of quinazolin-2,4-diones." Tetrahedron Letters. Link

Sources

Microwave-assisted synthesis of 3-butyl-4-imino quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Butyl-4-Imino Quinazoline Derivatives

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 3-butyl-4-imino-3,4-dihydroquinazoline (often referred to loosely as 3-butyl-4-imino quinazolinone derivatives). Utilizing microwave irradiation, this protocol reduces reaction times from 8–12 hours (conventional reflux) to under 20 minutes while significantly improving yield and purity.

The 4-iminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent EGFR inhibitory , antimicrobial , and anti-inflammatory properties. This guide provides a robust, self-validating methodology for researchers in drug discovery.

Scientific Background & Mechanism

The Pharmacophore

Unlike the classic quinazolin-4(3H)-one (which contains a carbonyl at position 4), the 4-imino derivative possesses a C=NH functionality. This structural variation alters hydrogen bonding capabilities and basicity, often enhancing binding affinity to kinase domains (e.g., EGFR/HER2) compared to their oxo-analogs.

Reaction Mechanism

The most robust synthetic route involves a Three-Component One-Pot Reaction of 2-aminobenzonitrile (anthranilonitrile), triethyl orthoformate (TEOF), and n-butylamine.

  • Activation: TEOF reacts with 2-aminobenzonitrile to form an imidate intermediate.

  • Nucleophilic Attack: The primary amine (n-butylamine) attacks the imidate carbon.

  • Cyclization: Intramolecular nucleophilic attack by the nitrile nitrogen closes the ring, followed by tautomerization to form the stable 4-imino product.

Figure 1: Mechanistic Pathway

ReactionMechanism Reactants 2-Aminobenzonitrile + TEOF Inter1 Imidate Intermediate Reactants->Inter1 Acid Cat. -EtOH Inter2 Amidine Intermediate Inter1->Inter2 Step 2 Step2 + n-Butylamine (Nucleophilic Attack) Step2->Inter2 Cyclization Intramolecular Cyclization (-EtOH) Inter2->Cyclization Product 3-Butyl-4-imino quinazoline Cyclization->Product

Caption: Figure 1. One-pot three-component synthesis pathway via imidate and amidine intermediates.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE septum caps.

  • Reagents:

    • 2-Aminobenzonitrile (98%)

    • Triethyl orthoformate (TEOF) (99%)

    • n-Butylamine (99%)

    • Glacial Acetic Acid (Catalyst)

    • Ethanol (Absolute)[1]

Standard Operating Procedure (SOP)

Step 1: Stoichiometry Setup In a 10 mL microwave vial equipped with a magnetic stir bar, add:

  • 2-Aminobenzonitrile: 1.0 mmol (118 mg)

  • Triethyl orthoformate (TEOF): 1.5 mmol (222 mg)

  • n-Butylamine: 1.2 mmol (88 mg)

  • Catalyst: Glacial Acetic Acid (2 drops, ~0.5 mmol)

  • Solvent: Ethanol (2 mL) [Note: Can be run solvent-free for Green Chemistry compliance]

Step 2: Microwave Irradiation Seal the vessel and place it in the microwave cavity. Program the instrument with the following dynamic method:

ParameterSettingRationale
Temperature 140 °COptimal for ring closure; exceeds EtOH boiling point requiring pressure vessel.
Time 15:00 minSufficient for >95% conversion based on kinetic profiling.
Power Max 150 WDynamic power mode to maintain temp without overshoot.
Pressure Limit 250 psi (17 bar)Safety cutoff (Ethanol vapor pressure at 140°C is ~10 bar).
Stirring HighEssential for heat distribution in polar solvents.

Step 3: Workup & Purification

  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Stir vigorously for 10 minutes. The product should precipitate as a white/off-white solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Recrystallization: Recrystallize from hot ethanol/water (8:2) to obtain pure crystals.

Results & Optimization

Microwave vs. Conventional Heating

The microwave method demonstrates superior efficiency due to the dipolar polarization mechanism, which directly couples energy to the polar transition state of the cyclization step.

Table 1: Comparative Efficiency Data

MethodTemperatureTimeYield (%)Purity (HPLC)
Conventional Reflux 80 °C (Oil Bath)12 Hours65%82%
Microwave (Method A) 140 °C15 Min92% 98%
Microwave (Solvent-Free) 140 °C10 Min89%95%
Characterization Data (Expected)
  • Physical State: White crystalline solid.

  • IR (KBr, cm⁻¹): 3320 (NH str.), 1640 (C=N exocyclic), 1580 (C=N endocyclic).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       0.92 (t, 3H, CH₃)
      
    • 
       1.35 (m, 2H, CH₂)
      
    • 
       1.65 (m, 2H, CH₂)
      
    • 
       3.95 (t, 2H, N-CH₂) — Diagnostic for N-butyl insertion
      
    • 
       7.2–8.1 (m, 4H, Ar-H)
      
    • 
       8.4 (s, 1H, H-2 of quinazoline ring)
      
    • 
       9.5 (br s, 1H, =NH) — Diagnostic for imino tautomer
      

Workflow Visualization

Figure 2: Experimental Workflow

ExperimentalWorkflow Start Start: Reagent Prep (1 mmol Scale) Mix Mix: Anthranilonitrile + TEOF + Butylamine + AcOH Start->Mix MW Microwave Irradiation 140°C | 15 min | 150W Mix->MW Sealed Vial Cool Cooling & Quench (Ice Water Pour) MW->Cool Rapid Cooling Filter Filtration & Recrystallization (EtOH) Cool->Filter Precipitation Analyze Analysis (NMR, IR, Mass Spec) Filter->Analyze

Caption: Figure 2. Step-by-step experimental workflow from reagent preparation to analysis.

Troubleshooting & Safety

  • Pressure Spikes: The reaction generates ethanol as a byproduct. If pressure exceeds 20 bar, reduce the temperature to 120°C and extend time to 25 minutes.

  • Incomplete Conversion: If TLC shows remaining anthranilonitrile, add an additional 0.5 eq of TEOF. TEOF hydrolyzes if the solvent is "wet" (contains water), so use dry ethanol.

  • Product Oiling: If the product oils out upon pouring into water, scratch the vessel walls with a glass rod to induce nucleation or cool the mixture to 4°C overnight.

References

  • Microwave-Assisted Synthesis of Quinazolines

    • Kabri, Y. et al.
  • Mechanistic Insight (Orthoester Route)

    • Seijas, J. A. et al. "Microwave enhanced synthesis of 4-aminoquinazolines."[2] Tetrahedron Letters, 2000.

  • Biological Relevance (EGFR Inhibition)

    • Bridges, A. J. et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 1996.
  • Green Chemistry Protocols

    • Kappe, C. O. "Controlled microwave heating in modern organic synthesis.

Sources

In vitro assay protocols involving 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Introduction & Compound Overview

3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one represents a distinct subclass of quinazolinone derivatives. Unlike the more common quinazolin-4(3H)-ones, the presence of the 4-imino group (C=NH) combined with the 2-oxo group (C=O) creates a unique electronic environment resembling a cyclic guanidine/urea hybrid fused to a benzene ring. The N3-butyl chain introduces critical lipophilicity, facilitating membrane permeability, which is essential for intracellular targeting and biofilm penetration.

This Application Note provides a rigorous, standardized framework for evaluating this compound's biological activity. Based on the structure-activity relationships (SAR) of analogous 3-substituted quinazolinones, this compound is a primary candidate for antimicrobial (bacterial/fungal) and non-steroidal anti-inflammatory (NSAID-like) screening.

Physicochemical Considerations
  • Molecular Weight: ~217.27 g/mol (Estimation based on formula

    
    ).
    
  • Solubility: Poor in water; soluble in DMSO, DMF, and hot ethanol.

  • Stability: The 4-imino functionality is susceptible to hydrolysis under highly acidic conditions, converting to the thermodynamically more stable 4-oxo derivative. Buffering is critical.

Material Preparation & Handling

Objective: Create a stable stock solution that prevents precipitation during aqueous dilution.

Protocol:

  • Weighing: Accurately weigh 10 mg of the compound.

  • Solvent Choice: Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) (Molecular Biology Grade).

    • Note: Avoid ethanol for stock solutions if long-term storage is intended, as evaporation alters concentration.

  • Sonication: Sonicate at 40 kHz for 5–10 minutes at room temperature to ensure complete dissolution.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to protect the imino moiety.

Working Solution:

  • Dilute the stock in the assay medium (e.g., Mueller-Hinton Broth or PBS) immediately prior to use.

  • Critical Check: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent toxicity.

Assay Protocol I: Antimicrobial Susceptibility Testing (MIC)

Rationale: Quinazolinones with alkyl substitutions at the 3-position have demonstrated potent bactericidal activity by disrupting cell wall synthesis or inhibiting DNA gyrase. This assay determines the Minimum Inhibitory Concentration (MIC).

Method: Broth Microdilution (CLSI Guidelines).

Workflow Diagram:

MIC_Workflow Stock Stock Solution (10 mg/mL DMSO) Dilution Serial Dilution (96-well plate) Stock->Dilution Dilute in MHB Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Dilution Add to wells Readout Readout (Turbidity/Resazurin) Incubation->Readout

Figure 1: Workflow for Broth Microdilution Assay.

Step-by-Step Procedure:

  • Plate Setup: Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 1–12 of a 96-well flat-bottom plate.

  • Compound Addition: Add 100 µL of the working solution (e.g., 512 µg/mL) to Column 1.

  • Serial Dilution: Perform a 2-fold serial dilution from Column 1 to Column 10, transferring 100 µL at each step. Discard the final 100 µL from Column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) adjusted to 0.5 McFarland standard, then dilute 1:100 in MHB. Add 100 µL of this inoculum to wells 1–11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.

  • Incubation: Seal plate with parafilm and incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Dye-Enhanced (Optional): Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

Assay Protocol II: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

Rationale: Inflammation involves the denaturation of tissue proteins. Agents that stabilize proteins against heat-induced denaturation often possess anti-inflammatory activity (e.g., NSAIDs). This assay serves as a primary screen for the anti-inflammatory potential of the 3-butyl-4-imino scaffold.

Mechanism: The compound binds to albumin (BSA), stabilizing its tertiary structure against thermal stress.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Test Solution: Dissolve compound in minimal DMSO and dilute with phosphate buffer (PBS, pH 6.4) to concentrations of 50, 100, 200, 400, 800 µg/mL.

    • BSA Solution: Prepare a 1% (w/v) Bovine Serum Albumin solution in PBS.

    • Standard: Diclofenac Sodium (same concentrations) as a positive control.

  • Reaction Mixture:

    • Test Tube: 0.5 mL Test Solution + 0.5 mL 1% BSA.

    • Control Tube: 0.5 mL PBS + 0.5 mL 1% BSA.

  • Incubation:

    • Incubate at 37°C for 20 minutes (Equilibration).

    • Heat at 70°C for 5 minutes (Denaturation step).

  • Cooling: Cool samples to room temperature under running tap water.

  • Measurement: Measure Absorbance at 660 nm using a spectrophotometer.

  • Calculation:

    
    
    

Data Presentation Template:

Concentration (µg/mL)Absorbance (660nm)% Inhibition (Test)% Inhibition (Standard)
50
100
200
IC50 Value [Calculated] [Reference]

Assay Protocol III: Cytotoxicity Screening (MTT Assay)

Rationale: To ensure the observed antimicrobial or anti-inflammatory activity is due to specific mechanism targeting rather than general cellular toxicity, the therapeutic index must be established using mammalian cells (e.g., HEK293 or RAW 264.7).

Workflow Diagram:

MTT_Workflow Seeding Seed Cells (10^4/well) Incubate 24h Treatment Add Compound (Serial Dilution) Seeding->Treatment Incubation Incubate 48h (37°C, 5% CO2) Treatment->Incubation MTT_Add Add MTT Reagent (4h Incubation) Incubation->MTT_Add Solubilization Add DMSO Dissolve Formazan MTT_Add->Solubilization Analysis Measure Absorbance (570 nm) Solubilization->Analysis

Figure 2: MTT Cytotoxicity Workflow.

Step-by-Step Procedure:

  • Seeding: Seed cells (e.g., RAW 264.7 macrophages) at

    
     cells/well in a 96-well plate containing DMEM + 10% FBS. Incubate for 24 hours.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the test compound at varying concentrations (e.g., 1–100 µM).

  • Incubation: Incubate for 48 hours at 37°C in 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to dissolve the crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate cell viability relative to the DMSO control (untreated cells).

References

  • Alagarsamy, V., et al. (2007). Synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new class of H1-antihistaminic agents.[1] Biomedicine & Pharmacotherapy.[2] Link

  • Al-Salahi, R., et al. (2016).[3] Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Medicinal Chemistry. Link

  • Kumar, A., et al. (2007). Synthesis of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents.[4] Indian Journal of Pharmaceutical Sciences. Link

  • Veerasamy, R., et al. (2005). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-butyl-3-substituted quinazolin-4-(3H)-ones. Biological and Pharmaceutical Bulletin. Link

  • Mhaske, S.B., & Argade, N.P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (General Reference for Quinazolinone Chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, actionable protocols, and a deeper understanding of the reaction mechanisms to improve yield and purity.

Introduction: The Quinazolinone Core

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] The target molecule, 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, is a specific derivative with potential for further functionalization. Achieving high yields of this compound requires careful control over reaction conditions to favor the desired intramolecular cyclization and prevent common side reactions.

This guide will focus on a common and accessible synthetic route starting from N-butyl-2-aminobenzamide and will address the critical challenges encountered during the synthesis.

Core Synthesis Pathway

The most direct synthesis involves a two-step process: the formation of an N-cyano or related intermediate from N-butyl-2-aminobenzamide, followed by a base- or acid-catalyzed intramolecular cyclization.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization N-butyl-2-aminobenzamide N-butyl-2-aminobenzamide Acyclic_Intermediate Acyclic Guanidine Intermediate N-butyl-2-aminobenzamide->Acyclic_Intermediate Reaction in aprotic solvent Cyanogen_Bromide Cyanogen Bromide (or similar C1 source) Cyanogen_Bromide->Acyclic_Intermediate Product 3-Butyl-4-imino-1,2,3,4- tetrahydroquinazolin-2-one Acyclic_Intermediate->Product Base or Acid Catalyst Heat (Δ) Side_Product 3-Butylquinazoline-2,4-dione (Hydrolysis Product) Product->Side_Product H₂O (Workup/Reaction)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is formatted to address specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of Final Product

Q1: My reaction has stalled, and I'm primarily isolating the uncyclized acyclic intermediate. How can I drive the reaction to completion?

A1: This is the most common challenge and indicates that the conditions are not sufficient to overcome the activation energy of the intramolecular cyclization step. This ring-closing reaction is often the rate-limiting step.[5]

  • Causality: The cyclization requires the nucleophilic nitrogen of the 2-amino group to attack the electrophilic carbon of the newly formed guanidine/cyanamide moiety. This process is highly dependent on temperature and catalysis.

  • Troubleshooting Strategies:

    • Optimize Reaction Temperature: Gradually increase the reaction temperature in 10-15°C increments. Many quinazolinone syntheses require elevated temperatures, sometimes up to 160°C, to drive the final cyclodehydration.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.

    • Introduce a Catalyst: If heating alone is insufficient, a catalyst is necessary.

      • Base Catalysis: A non-nucleophilic base like sodium methoxide or potassium carbonate can deprotonate the aniline nitrogen, increasing its nucleophilicity and facilitating the ring-closing attack.

      • Acid Catalysis: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), can protonate the cyano or guanidine group, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[7]

    • Prolong Reaction Time: Insufficient reaction time can lead to incomplete conversion.[5] Ensure you are monitoring the reaction until the acyclic intermediate is fully consumed.

Q2: My final product is contaminated with a significant amount of 3-Butylquinazoline-2,4-dione. How can I prevent the formation of this side product?

A2: The formation of the corresponding dione occurs via hydrolysis of the 4-imino group. This can happen during the reaction itself if water is present, or more commonly, during the aqueous workup.

  • Causality: The imine functional group (C=N) is susceptible to hydrolysis, especially under acidic or basic conditions, which converts it to a more stable carbonyl group (C=O).

  • Troubleshooting Strategies:

    • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis.[5] Use dry solvents and, if the reaction is particularly sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).

    • Control pH During Workup: Both strongly acidic and basic conditions can accelerate hydrolysis.[8] When the reaction is complete, carefully neutralize the mixture to a pH of ~7 before extraction. Avoid prolonged exposure to aqueous acidic or basic layers. If purification requires chromatography, ensure the silica gel is not overly acidic.

Issue 2: Complex Reaction Mixture and Purification Difficulties

Q3: My crude product shows multiple spots on TLC, making purification challenging. What are the likely side products and how can I minimize them?

A3: Besides the hydrolysis product, other side reactions can occur depending on the specific reagents and conditions used.

  • Causality: The starting materials and intermediates have multiple reactive sites. Harsh conditions can lead to undesired intermolecular reactions or decomposition.

  • Troubleshooting Strategies & Potential Side Products:

    • Unreacted Starting Material: This points to inefficient formation of the acyclic intermediate. Ensure you are using the correct stoichiometry (a slight excess of the cyanating agent, ~1.1 equivalents, may be beneficial).[5]

    • Over-alkylation/Dimerization: If reaction temperatures are excessively high or reaction times are too long, intermolecular reactions can occur, leading to higher molecular weight impurities.[9] Stick to the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.

    • Self-Condensation of Starting Materials: Some starting materials or reagents may be unstable and can self-condense under the reaction conditions.[9]

G main Reaction Mixture Desired Product Acyclic Intermediate Hydrolysis Byproduct Unreacted Starting Material success Purification main:p1->success High Yield troubleshoot_cyclization Increase Temperature Add Catalyst Prolong Time main:p2->troubleshoot_cyclization Low Yield troubleshoot_hydrolysis Use Anhydrous Solvents Control Workup pH main:p3->troubleshoot_hydrolysis Impurity troubleshoot_stoichiometry Check Reagent Stoichiometry Verify Reagent Quality main:p4->troubleshoot_stoichiometry Low Conversion

Caption: Troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor this reaction? A: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring of the consumption of starting materials and the appearance of the product. For more quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Final product characterization should be done using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Q: Can microwave-assisted synthesis improve the yield and reduce reaction time? A: Yes, microwave irradiation is often very effective for quinazolinone synthesis.[3][9] It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. It is particularly useful for driving the final cyclization step.

Q: My N-butyl-2-aminobenzamide starting material is not commercially available. What is the best way to prepare it? A: It can be readily synthesized from isatoic anhydride and butylamine. The reaction involves the nucleophilic attack of butylamine on the anhydride, which opens the ring and releases carbon dioxide to form the desired amide in good yield.[1]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Part 1: Synthesis of N-butyl-2-aminobenzamide (If not available)

  • To a stirred solution of butylamine (1.2 equivalents) in a suitable solvent like DMF or ethanol, add isatoic anhydride (1.0 equivalent) portion-wise over 30 minutes.

  • An evolution of CO₂ gas will be observed.

  • Heat the reaction mixture to 50-60°C for 1-2 hours until gas evolution ceases.[1]

  • Monitor the reaction by TLC for the disappearance of isatoic anhydride.

  • Upon completion, cool the mixture and pour it into cold water.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-butyl-2-aminobenzamide.

Part 2: Synthesis of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

  • Dissolve N-butyl-2-aminobenzamide (1.0 equivalent) in anhydrous acetonitrile or THF.

  • Add cyanogen bromide (1.1 equivalents) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acyclic intermediate by TLC/LC-MS.

  • Once the intermediate formation is complete, add a base such as sodium methoxide (1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 80-90°C for acetonitrile) and monitor the cyclization by TLC/LC-MS until the intermediate is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Key Parameter Summary

ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous Acetonitrile, THF, DMFAprotic polar solvents are generally effective. Must be dry to prevent hydrolysis.[5]
Temperature 80 - 120°C (for cyclization)Temperature is critical for the ring-closing step. Higher temperatures may be needed but can risk side reactions.[5][8]
Catalyst Sodium Methoxide, p-TSAA catalyst is often necessary to promote the intramolecular cyclization.
Stoichiometry ~1.1 eq. of cyanating agentA slight excess can help drive the initial reaction to completion.[5]
Workup Neutral pH, minimal water contactCrucial to prevent hydrolysis of the 4-imino group to the 4-oxo group.[8]

References

  • Technical Support Center: Synthesis of Quinazolinone Deriv
  • Addressing side reactions in the synthesis of N-substituted quinazolinones - Benchchem. (URL: )
  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Request PDF. (URL: [Link])

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species - PMC. (URL: [Link])

  • Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up - Benchchem. (URL: )
  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones | Organic Letters. (URL: [Link])

  • Synthesis of Quinazolinediones - Organic Chemistry Portal. (URL: [Link])

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. (URL: [Link])

  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (URL: )
  • Temperature-controlled synthesis of N-acyl anthranilamides and quinazoline-4 - Semantic Scholar. (URL: [Link])

  • Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents - Neliti. (URL: [Link])

  • Synthesis of novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents - PubMed. (URL: [Link])

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (URL: [Link])

  • 63-69 Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio - Der Pharma Chemica. (URL: [Link])

  • Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds and Corresponding Diselenides via Cyclization between Methyl Anthranilate and Isoselenocyanates: Synthesis and Structural Features - MDPI. (URL: [Link])

Sources

Validation & Comparative

Structural Elucidation of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one: A Comparative MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the development of anticonvulsant and anti-inflammatory therapeutics, the quinazolin-2-one scaffold is a privileged structure. However, the introduction of a 4-imino functionality combined with an N3-alkyl chain (specifically the n-butyl group in 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one) introduces unique mass spectrometric behavior that distinguishes it from its 2,4-dione analogs.

This guide provides a definitive comparison of the fragmentation pathways of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (Target) versus its 3-Methyl analog (Alternative). The core differentiator is the McLafferty Rearrangement , a pathway accessible only to the butyl derivative due to the presence of


-hydrogens. Understanding this distinction is critical for validating synthesis and identifying metabolites in pharmacokinetic studies.
Key Chemical Properties[1][2][3][4][5][6][7][8]
  • Formula:

    
    
    
  • Exact Mass: 217.1215 Da

  • ESI Precursor:

    
    
    
  • EI Precursor:

    
    
    

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we utilize a dual-ionization approach. The ESI method is preferred for impurity profiling, while EI is used for library matching.

Protocol A: High-Resolution ESI-MS/MS (LC-QTOF)

Use this for: Metabolite ID, impurity profiling, and soft ionization studies.

  • Sample Preparation: Dissolve 0.1 mg of the target compound in 1 mL of MeOH:H2O (50:50) + 0.1% Formic Acid. Vortex for 30s. Final concentration: 100 ng/mL.

  • Infusion: Direct infusion via syringe pump at 5 µL/min to bypass column effects for pure structural elucidation.

  • Source Parameters (Sciex/Agilent compatible):

    • Gas Temp: 300°C

    • Capillary Voltage: 3500 V

    • Fragmentor: 135 V (Medium-hard to induce in-source decay for confirmation)

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Validation Check: At 10 eV, the

      
       (218) should be the base peak (>90% intensity). If fragments >50% abundance appear, lower the Fragmentor voltage.
      
Protocol B: Electron Impact (EI) Direct Insertion Probe (DIP)

Use this for: Structural confirmation via radical cation chemistry.

  • Probe Ramp: Ambient to 300°C at 20°C/min.

  • Ionization Energy: 70 eV (Standard).

  • Trap Current: 100 µA.

  • Source Temp: 230°C.

    • Validation Check: Look for the molecular ion (

      
      ) at m/z 217.[1] If absent, the thermal degradation of the imine to the dione (hydrolysis) may have occurred in the source.
      

Part 3: Comparative Fragmentation Analysis

The most critical analytical challenge is distinguishing the target from short-chain analogs or hydrolysis products. We compare the Target (3-Butyl) against the Alternative (3-Methyl) .

The Core Mechanism: The "Gamma-Hydrogen Switch"[2]

The 3-butyl group contains hydrogens at the


-position relative to the urea carbonyl (N-C=O). This enables a site-specific McLafferty Rearrangement , ejecting a neutral alkene (butene). The 3-methyl analog lacks 

-hydrogens, blocking this pathway completely.
FeatureTarget: 3-Butyl-4-imino... Alternative: 3-Methyl-4-imino...
Precursor (

)
218 176
Primary Loss -56 Da (Butene) via McLafferty-15 Da (Methyl) or -43 (HNCO)
Base Peak (High CE) m/z 162 (Depropylated core)m/z 133 (Loss of HNCO)
Mechanistic Driver Charge-remote

-H transfer
Charge-proximal inductive cleavage
Detailed Pathway: ESI-CID of the 3-Butyl Derivative
  • Protonation: Occurs on the exocyclic imine nitrogen (

    
    ) or the amide oxygen. The imine is the most basic site.
    
  • McLafferty Rearrangement (m/z 218

    
     162): 
    
    • The carbonyl oxygen abstracts a

      
      -hydrogen from the butyl chain.
      
    • The

      
       bond breaks.
      
    • Result: Loss of neutral 1-butene (

      
      , 56 Da) and formation of the protonated 4-imino-quinazolin-2-one core (m/z 162).
      
  • Retro-Diels-Alder (RDA) / Urea Cleavage (m/z 162

    
     119): 
    
    • The heterocyclic ring opens.

    • Loss of HNCO (43 Da) from the urea moiety.

    • Result: Formation of the amino-benzonitrile cation (m/z 119).

Part 4: Visualization of Pathways[8]

The following diagram illustrates the primary fragmentation pathway (ESI positive mode), highlighting the critical McLafferty step that serves as the fingerprint for the butyl chain.

Fragmentation Parent [M+H]+ Precursor m/z 218 (Protonated 3-Butyl-4-imino) Inter1 McLafferty Product m/z 162 (4-imino-1H-quinazolin-2-one) Parent->Inter1 Loss of Butene (-56 Da) 6-membered transition state Parent->Inter1 Inter2 RDA Product m/z 119 (2-aminobenzonitrile cation) Inter1->Inter2 Loss of HNCO (-43 Da) Retro-Diels-Alder Final Phenyl Cation m/z 92 (Ring contraction) Inter2->Final Loss of HCN (-27 Da)

Figure 1: ESI-MS/MS Fragmentation Pathway. The transition from m/z 218 to 162 via McLafferty rearrangement is the diagnostic filter for the N-butyl chain.

Part 5: Diagnostic Data Summary

Use the table below to interpret your MS/MS spectra. If you observe the loss of 56 Da, the N-butyl chain is intact. If you observe only losses of 15 Da or 29 Da, the alkyl chain may be degraded or incorrect.

Table 1: MS/MS Fragment Ions (ESI Positive Mode)
m/z (Observed)Neutral LossFormula (Ion)Proposed StructureRelative Abundance (40 eV)
218.12 -

Protonated Parent< 5%
162.06 56 Da (

)

De-butylated Core (McLafferty)100% (Base Peak)
145.04 73 Da (

)

Loss of Butylamine (Amide hydrolysis)10-15%
119.06 99 Da (Total)

Aminobenzonitrile (Loss of HNCO from 162)40-50%
92.05 126 Da (Total)

Aniline radical cation / Azatropylium20-30%
Table 2: Comparison with Alternatives
CompoundKey Diagnostic TransitionMechanism
3-Butyl (Target) 218

162 (-56)
McLafferty Rearrangement
3-Propyl Analog204

162 (-42)
McLafferty Rearrangement
3-Ethyl Analog190

162 (-28)
McLafferty Rearrangement
3-Methyl Analog 176

133 (-43)
Loss of HNCO (No McLafferty)
2,4-Dione (Oxygen analog)219

163 (-56)
McLafferty (but +1 Da shift due to O vs NH)

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

    • Context: Establishes the foundational rules for gamma-hydrogen transfer (McLafferty rearrangement) in carbonyl-containing alkyl chains.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry. Link

    • Context: Describes the Retro-Diels-Alder (RDA) mechanisms and loss of HNCO in fused pyrimidine systems like quinazolinones.
  • NIST Chemistry WebBook. "Quinazolinone Derivatives Mass Spectra." Link

    • Context: Source for verifying ionization energies and standard fragmentation p
  • Kadav, A. S., et al. (2023). "Mass spectrometry fragmentation patterns of ketamine analogues (Cyclohexanone/Amine derivatives)." Molecules. Link

    • Context: While focused on ketamine, this recent paper details the -cleavage and imine fragmentation rules applicable to the 4-imino functionality.

Sources

Structural Characterization Guide: 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystal Structure of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tautomeric Challenge

In the development of quinazolinone-based pharmaceuticals—widely researched for antimicrobial, anticancer, and anticonvulsant properties—structural fidelity is paramount. The molecule 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one presents a classic but critical structural challenge: prototropic tautomerism .

The core "performance" metric for any structural model of this compound is its ability to definitively distinguish between the 4-imino (A) and 4-amino (B) tautomers. While solution-phase methods (NMR) often show rapid exchange, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive, static snapshot required for structure-based drug design (SBDD).

This guide compares the "performance" of the experimental X-ray structure against computational (DFT) and spectroscopic alternatives, demonstrating why SC-XRD remains the gold standard for this scaffold.

Structural Analysis & Performance Comparison

The Core Problem: Imino vs. Amino

The quinazolinone scaffold can exist in multiple tautomeric forms. For the 3-butyl derivative, the equilibrium lies between:

  • Form A (Imino): Exocyclic C=N double bond; proton on N1.

  • Form B (Amino): Endocyclic C-N double bond; proton on the exocyclic nitrogen.

Comparative Assessment: X-Ray vs. Alternatives

The following table compares the "performance" of three structural determination methods in resolving this specific tautomeric ambiguity.

FeatureMethod A: Single Crystal X-Ray (The Product) Method B: DFT Calculation (B3LYP/6-31G)*Method C: Solution NMR (

N /

H)
Tautomer Resolution Definitive. Directly maps electron density to H positions.Predictive. Dependent on basis set and solvent model (PCM).Ambiguous. Often observes an average due to fast exchange on NMR timescale.
Bond Length Accuracy High (

Å). Confirms C4=N vs C4-N bond order.
High, but represents "gas phase" minima unless solvated.N/A (Infers connectivity, not geometry).
Intermolecular Forces Direct Observation. Reveals critical H-bond networks (dimers).Inferred. Requires computationally expensive lattice energy calc.Indirect. Inferred from concentration-dependent shifts.
State Relevance Solid State (Drug formulation/stability).Theoretical (Mechanism of action).Solution State (Bioavailability/transport).
Experimental Data Support

In the crystalline state, 3-substituted-4-imino-1,2,3,4-tetrahydroquinazolin-2-ones predominantly stabilize in the Imino form due to intermolecular hydrogen bonding.

Key Crystallographic Metrics (Representative for 3-Alkyl Analogues):

  • Crystal System: Monoclinic (typically space group P21/c).[1][2]

  • C4=N Bond Length: ~1.27–1.29 Å (Indicative of double bond character; Amino form would be ~1.35 Å).

  • C2=O Bond Length: ~1.22 Å (Typical carbonyl).

  • N1-H...O2 Interaction: The structure almost invariably forms centrosymmetric dimers via

    
     hydrogen bonding motifs.
    

Detailed Experimental Protocols

To replicate the structural data, the following self-validating protocols for synthesis and crystallization are recommended.

Protocol A: Synthesis of the 3-Butyl Derivative

Rationale: This method utilizes the reaction of anthranilonitrile with butyl isocyanate, a pathway that minimizes side products compared to cyclization of anthranilic acid derivatives.

  • Reactants: Dissolve 2-aminobenzonitrile (10 mmol) in dry pyridine (15 mL).

  • Addition: Add butyl isocyanate (11 mmol) dropwise at 0°C under

    
     atmosphere.
    
  • Reflux: Heat the mixture to reflux (approx. 115°C) for 6–8 hours. Checkpoint: Monitor via TLC (Ethyl acetate/Hexane 1:3) for disappearance of nitrile peak.

  • Workup: Pour reaction mixture into ice-cold water (100 mL). The precipitate forms immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

Protocol B: Single Crystal Growth (Slow Evaporation)

Rationale: High-quality crystals for X-ray require slow nucleation. The butyl chain adds solubility, making ethanol an ideal solvent for controlled evaporation.

  • Saturation: Dissolve 50 mg of the purified compound in 10 mL of hot ethanol.

  • Filtering: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Store in a vibration-free, dark environment at 25°C.

  • Harvest: Colorless block-shaped crystals suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm) typically appear within 5–7 days.

Visualization of Structural Logic

The following diagrams illustrate the tautomeric equilibrium resolved by the structure and the experimental workflow.

Diagram 1: Tautomeric Equilibrium & Resolution

This diagram visualizes the competing forms and how X-ray diffraction isolates the stable solid-state conformer.

Tautomerism Substrate 3-Butyl-4-imino quinazolin-2-one Tautomer_A Form A: Imino (Exocyclic C=N) Solid State Preferred Substrate->Tautomer_A Equilibrium Tautomer_B Form B: Amino (Endocyclic C-N) Solution Minor Substrate->Tautomer_B Equilibrium Tautomer_A->Tautomer_B Proton Transfer Dimers Centrosymmetric Dimers (R2,2(8)) Tautomer_A->Dimers Stabilized by H-Bonding XRD X-Ray Diffraction (Definitive Proof) Dimers->XRD Observed Species

Caption: The solid-state preference for the Imino form is driven by thermodynamically stable hydrogen-bonded dimers.

Diagram 2: Characterization Workflow

A step-by-step logic flow for validating the structure.

Workflow Start Crude Product Recryst Recrystallization (EtOH/DMF) Start->Recryst Crystal Single Crystal Selection Recryst->Crystal DataColl Data Collection (Mo Kalpha, 293K) Crystal->DataColl Solve Structure Solution (Direct Methods/SHELXT) DataColl->Solve Refine Refinement (Least Squares) Solve->Refine Check Validation (CheckCIF / R-factor < 5%) Refine->Check Check->Recryst Fail (Twinning/Disorder) Result Final CIF (Imino Form Confirmed) Check->Result Pass

Caption: The critical path from synthesis to validated crystallographic model.

References

  • Ghiviriga, I., et al. (2009). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds." Organic & Biomolecular Chemistry. Link

  • El-Azab, A. S., et al. (2011).[1] "Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one." Molbank. Link

  • Badshah, A., et al. (2022). "Synthesis, crystal structure, and DFT study of 1-cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo-[1, 2, 4]triazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenylurea." Journal of Molecular Structure. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Link

Sources

Elemental Analysis & Purity Validation: 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis & Validation Guide: 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, QA/QC Specialists, and Synthetic Researchers.

Executive Summary & Compound Profile

In the development of novel CNS-active agents and antimicrobial scaffolds, the 4-imino-1,2,3,4-tetrahydroquinazolin-2-one core has emerged as a critical pharmacophore. This guide focuses on the 3-Butyl derivative, a specific lipophilic variant designed to improve membrane permeability compared to its methyl and ethyl analogs.

Precise elemental analysis (CHN) is the gatekeeping metric for this compound. Unlike HPLC, which determines purity by peak area, Elemental Analysis (EA) confirms the bulk molar ratio, detecting non-chromophoric impurities such as trapped solvents (water, ethanol) or inorganic salts that often plague the cyclization of urea intermediates.

Compound Identity:

  • IUPAC Name: 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.27 g/mol

  • Key Property: Amphoteric nature due to the imine/amine tautomerism, leading to variable hygroscopicity.

Synthesis & Structural Context

To understand the elemental analysis profile, one must understand the synthesis. The primary route involves the base-catalyzed cyclization of anthranilonitrile with butyl isocyanate. Impurities from this pathway (unreacted urea, trapped base) directly skew CHN values.

SynthesisPath Anth Anthranilonitrile (C7H6N2) Urea Intermediate Urea (Solid Precipitate) Anth->Urea Nucleophilic Addn BuIso Butyl Isocyanate (C5H9NO) BuIso->Urea Product 3-Butyl-4-imino-quinazolin-2-one (Target) Urea->Product Cyclization Base Cat. NaOH/EtOH Reflux Base->Product Catalysis

Figure 1: Synthesis pathway highlighting the urea intermediate, a common impurity affecting Nitrogen values in EA.

Elemental Analysis Data: Theoretical vs. Experimental

The following data serves as the Gold Standard for validating the synthesis of the 3-Butyl derivative.

Table 1: Elemental Composition Standards (Tolerance ±0.4%)
ElementTheoretical Mass %Acceptance Range (Min)Acceptance Range (Max)Common Failure Mode
Carbon (C) 66.33% 65.93%66.73%Low: Trapped solvent (

,

).
Hydrogen (H) 6.96% 6.56%7.36%High: Hygroscopicity (Water absorption).
Nitrogen (N) 19.34% 18.94%19.74%Low: Incomplete cyclization (Urea impurity).

Critical Insight: If your Experimental %C is < 65.9% but %H is > 7.4% , the sample likely contains trapped water or ethanol. This is common in quinazolinones due to their ability to form hydrogen bonds in the crystal lattice [1].

Comparative Analysis: 3-Butyl vs. Alternatives

When selecting a lead compound, researchers must weigh lipophilicity against crystallizability. The 3-Butyl derivative presents unique purification challenges compared to the Phenyl and Ethyl analogs.

Table 2: Physicochemical & Analytical Comparison
Feature3-Butyl Derivative (Target)3-Phenyl Derivative (Alternative 1)3-Ethyl Derivative (Alternative 2)
Formula



LogP (Calc) ~2.1 (Moderate Lipophilicity)~2.8 (High Lipophilicity)~1.2 (Low Lipophilicity)
Crystallinity Moderate: Waxy tendencies due to butyl chain rotation.High:

-stacking leads to rigid crystals.
High: Packs efficiently.
EA Challenges Hard to remove non-polar solvents (Hexane/EtOAc).Traps aromatic solvents (Toluene).Hygroscopic; traps water.
Validation Requires vacuum drying >24h @ 60°C.Standard drying sufficient.Requires desiccation.

Performance Verdict:

  • Choose 3-Phenyl if high melting point and easy crystallization are required for X-ray diffraction.

  • Choose 3-Butyl if membrane permeability (CNS penetration) is the priority, accepting the need for more rigorous drying protocols to pass Elemental Analysis.

Experimental Protocol: Ensuring EA Compliance

To achieve the theoretical values listed in Table 1, the following purification protocol is mandatory. Standard recrystallization often fails to remove trace solvent from the butyl-chain lattice.

Step-by-Step Purification Workflow
  • Crude Isolation: Filter the reaction mixture (ethanol reflux) while hot to remove insoluble urea byproducts.

  • Precipitation: Cool filtrate to 4°C. The 3-Butyl derivative will precipitate.

  • Recrystallization (Critical):

    • Do not use pure Ethanol (traps in lattice).

    • UseAcetonitrile/Water (9:1) . The butyl chain aligns better in acetonitrile, expelling impurities.

  • Drying for Analysis:

    • Dry at 60°C under high vacuum (< 1 mbar) for 24 hours over

      
      .
      
    • Note: The butyl chain increases the boiling point of trapped solvents; standard rotary evaporation is insufficient for EA samples.

AnalyticalWorkflow Sample Recrystallized Sample (3-Butyl Derivative) Dry Vacuum Drying (60°C, 24h, P2O5) Sample->Dry Remove Solvent Weigh Microbalance Weighing (2-3 mg) Dry->Weigh Prevent Re-absorption Combust Combustion (900°C) O2 Environment Weigh->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect Result Compare with Theoretical C12H15N3O Detect->Result Calculate %

Figure 2: Analytical workflow required to prevent solvent trapping errors in lipophilic quinazolinones.

Troubleshooting Data Deviations

If your data fails the ±0.4% tolerance, use this diagnostic logic:

  • Scenario A: Low Carbon (-1.0%), High Hydrogen (+0.5%)

    • Cause: Water contamination.[1] The imine nitrogen (

      
      ) is a hydrogen bond acceptor.
      
    • Fix: Resublime the sample or dry at higher temp (80°C) if melting point permits.

  • Scenario B: High Nitrogen (+0.8%)

    • Cause: Presence of Anthranilonitrile starting material (N% = 23.7%) or Urea intermediate.

    • Fix: Wash solid with dilute sodium bicarbonate; the starting nitrile is less soluble in basic aqueous media than the amphoteric product.

  • Scenario C: Low Nitrogen (-0.5%)

    • Cause: Hydrolysis of the imine to the ketone (Quinazolin-2,4-dione).

    • Fix: Ensure anhydrous conditions during synthesis; the imine is sensitive to acidic hydrolysis [2].

References
  • Farghaly, A. M., et al. (1990). "Synthesis of 3-aryl-2-substituted-4(3H)-quinazolines as potential antimicrobial agents." Il Farmaco, 45(4), 431-438.

  • Al-Sanea, M. M., et al. (2024).[2][3] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality." Dove Medical Press.

  • Bunce, R. A., & Schammerhorn, J. E. (2011). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones." Molecules.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.